![molecular formula C11H23NO2 B2537468 3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol CAS No. 1490841-36-5](/img/structure/B2537468.png)
3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol” is a chemical compound with the molecular formula C11H23NO2 . It is a derivative of propanediol, which is a type of alcohol with two hydroxyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results .
Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol, have wide applications in the production of polymers and other chemicals. The separation and purification processes of these diols from fermentation broth are crucial, with methods like evaporation, distillation, and membrane filtration being significant for their recovery. Improvements in these methods are necessary to enhance yield, purity, and reduce energy consumption (Xiu & Zeng, 2008).
Molecular Structure Analysis through Gas Electron Diffraction
Studies on compounds like 1-methyl-1-silacyclohexane provide insights into molecular structures and preferences, using techniques such as gas electron diffraction (GED) and quantum chemical calculations. Such research helps understand the conformational properties and stability of molecules, which can be relevant for studying related compounds (Arnason et al., 2002).
Pyrolysis and Combustion of Methylcyclohexane
The study of methylcyclohexane's combustion chemistry is vital for developing kinetic models for larger cycloalkanes and practical fuels. This research provides insights into pyrolysis and combustion intermediates, including the formation of cyclic intermediates and the development of kinetic models for combustion processes (Wang et al., 2014).
Intramolecular Exciplex Formation
The study of intramolecular exciplexes in compounds provides valuable information on photophysical behaviors, such as fluorescence responses and kinetics. This research can be applied to understand the properties of related compounds in different solvents and temperatures (Pragst et al., 1978).
Coordination Compounds of Copper(II)
Research on the coordination compounds of copper(II) with various ligands, including diols and amino derivatives, helps understand the structural and thermodynamic properties of these complexes. Such studies can provide a foundation for the synthesis and application of related chemical compounds (Gulea et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-methylcyclohexyl)methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-9-2-4-10(5-3-9)6-12-7-11(14)8-13/h9-14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBWPOYFLUDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CNCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
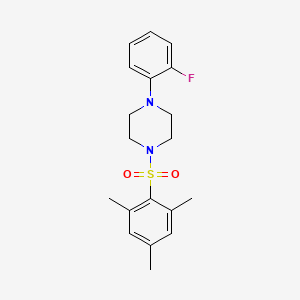
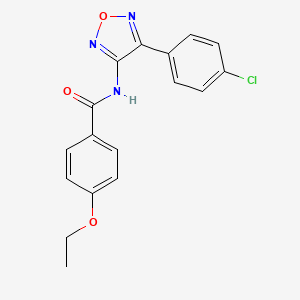
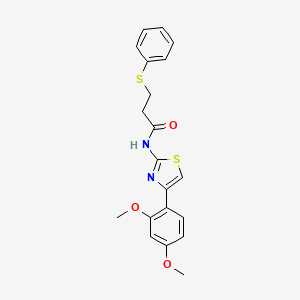
![3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2537389.png)

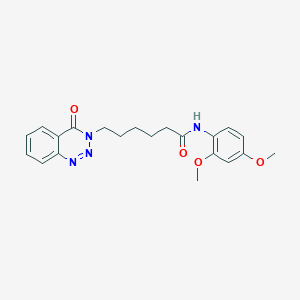
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)

![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2537402.png)
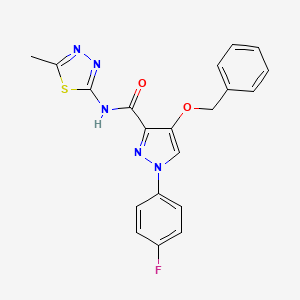
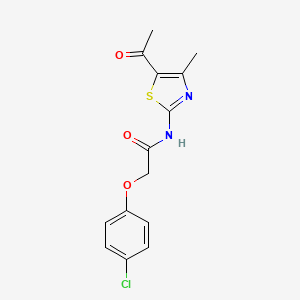
![(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2537405.png)
![2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2537407.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)
